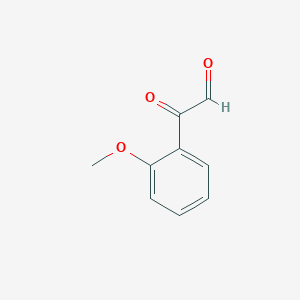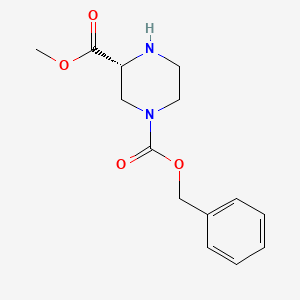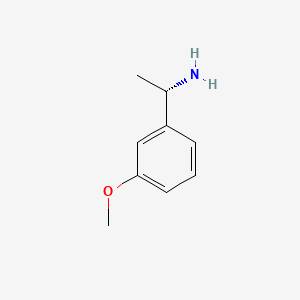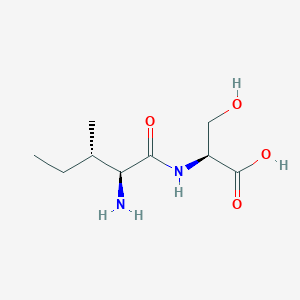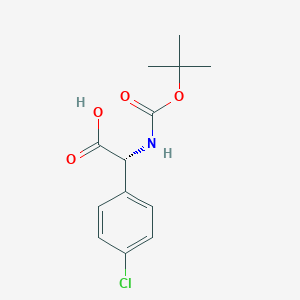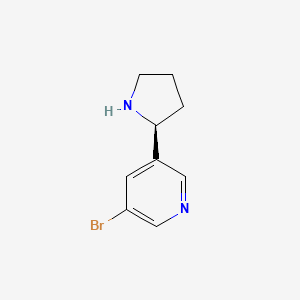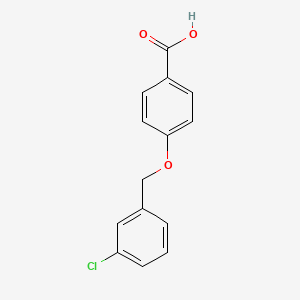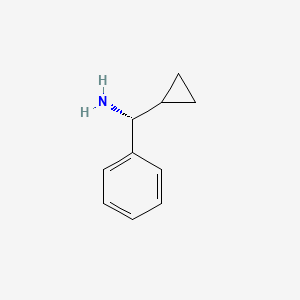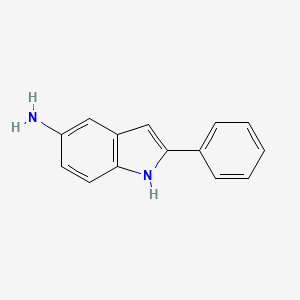
2-phenyl-1H-indol-5-amine
Overview
Description
2-Phenyl-1H-indol-5-amine is an organic compound with the molecular weight of 208.26 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . The compound is used in various chemical reactions and has potential biological applications .
Synthesis Analysis
The synthesis of this compound involves a one-pot domino synthesis from readily available 2-(2-bromophenyl)acetonitriles . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H12N2 . The InChI code for the compound is 1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo . The compound also exhibits reactivity in the presence of aryl halides .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.26 . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Enantioselective Catalysis and Synthesis
The indole framework is recognized for its significance across various natural isolates and medicinal agents. Research highlights the development of a chiral amine catalyst facilitating the conjugate addition of indole systems to alpha,beta-unsaturated aldehydes with high yield and enantiocontrol. This process is instrumental in the enantioselective synthesis of biomedically relevant molecules, such as COX-2 inhibitors (J. Austin & D. MacMillan, 2002).
Novel Synthetic Routes
Innovative one-pot aminobenzylation methods using simple toluene derivatives have been introduced, offering rapid access to amines. This methodology extends to the creation of 2-aryl-substituted indoline derivatives, showcasing the versatility of toluene derivatives in synthesizing valuable 1,2-diarylethylamine compounds (Zhiting Wang et al., 2018).
Physicochemical Properties
Studies on the solubility of 2-phenyl-1H-indole in various organic solvents have been conducted, providing insights into its solubility trends with temperature changes. This research is critical for understanding its behavior in different solvents, aiding in organic syntheses and material science applications (Jinqiang Liu et al., 2020).
Advanced Organic Transformations
Research into catalyst-free hydroxyalkylation of phenylthiophen-2-amine demonstrates the potential for metal- and catalyst-free methodologies in synthesizing complex molecules. Such innovations highlight the move towards more sustainable and economical chemical syntheses (Valentin Duvauchelle et al., 2022).
Antidiabetic Agents Development
The synthesis of new indole-based hybrid scaffolds with N-substituted acetamides exhibits significant antidiabetic potential via α-glucosidase enzyme inhibition. This showcases the role of 2-phenyl-1H-indol-5-amine derivatives in developing potential therapeutic agents (M. Nazir et al., 2018).
Heterocyclic Amines Detection
The development of innovative sample preparation and analysis methods for detecting heterocyclic aromatic amines in biological samples underlines the importance of this compound in environmental and food safety research (Leidy B Agudelo Mesa et al., 2013).
Mechanism of Action
Target of Action
2-Phenyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The interaction of this compound with its targets can result in various biological activities. For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound and their downstream effects can be diverse, given the broad-spectrum biological activities of indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific biological activity. For instance, certain indole derivatives have demonstrated anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-phenyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in inflammation, apoptosis, and oxidative stress, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can activate transcription factors like NF-κB, which regulates the expression of genes involved in immune and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . These transporters facilitate the compound’s uptake into cells and its distribution to various tissues, where it can exert its biological effects. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . The precise localization of this compound within cells can influence its efficacy and potential for therapeutic applications.
Properties
IUPAC Name |
2-phenyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQPVNUVFCTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431564 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-64-7 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
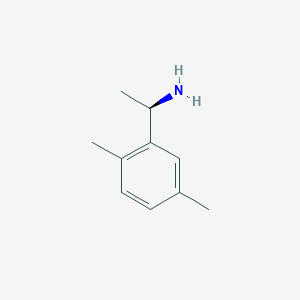


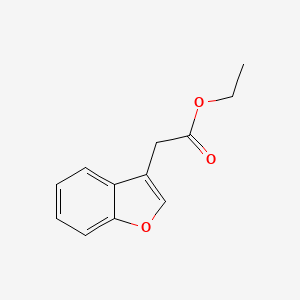
![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)
